molecular formula C8H14Cl2N2 B1626173 5-Amino-2-methyl-benzenemethanamine dihydrochloride CAS No. 28096-35-7

5-Amino-2-methyl-benzenemethanamine dihydrochloride

Cat. No.: B1626173
CAS No.: 28096-35-7
M. Wt: 209.11 g/mol
InChI Key: QJDGTGHBPKXHQH-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-benzenemethanamine dihydrochloride: is a chemical compound with the molecular formula C8H14Cl2N2. It is a white crystalline powder that is soluble in water and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methyl-benzenemethanamine dihydrochloride typically involves the reaction of 2-methyl-5-nitrobenzylamine with hydrogen gas in the presence of a palladium catalyst. The nitro group is reduced to an amino group, resulting in the formation of 5-Amino-2-methyl-benzenemethanamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methyl-benzenemethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-Amino-2-methyl-benzenemethanamine dihydrochloride has various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-benzenemethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with receptors and ion channels, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

  • 2-Methyl-5-phenylmethanamine hydrochloride
  • 5-Amino-2-methylbenzylamine
  • 2-Methyl-5-nitrobenzylamine

Comparison: 5-Amino-2-methyl-benzenemethanamine dihydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(aminomethyl)-4-methylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-2-3-8(10)4-7(6)5-9;;/h2-4H,5,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDGTGHBPKXHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541520
Record name 3-(Aminomethyl)-4-methylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28096-35-7
Record name 3-(Aminomethyl)-4-methylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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